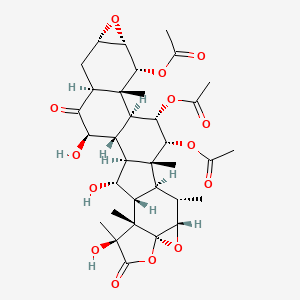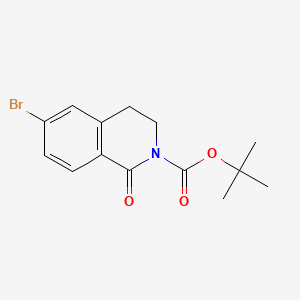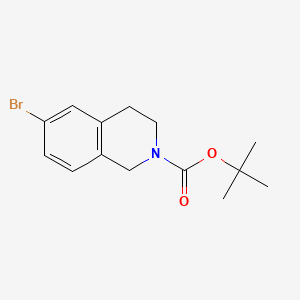
Taccalonolide AJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taccalonolide AJ is a naturally occurring compound isolated from the roots of plants belonging to the genus Tacca. It is a member of the taccalonolide family, which are highly oxygenated pentacyclic steroids. This compound has garnered significant attention due to its unique ability to stabilize microtubules, making it a promising candidate for cancer treatment .
Applications De Recherche Scientifique
Taccalonolide AJ has shown significant potential in various scientific research applications, particularly in the field of cancer treatment. It has been demonstrated to stabilize tubulin polymerization by covalently binding to β-tubulin, thereby inhibiting the growth and proliferation of cancer cells . Additionally, this compound has been studied for its ability to overcome drug resistance mechanisms in cancer therapy, making it a valuable candidate for further research and development .
Mécanisme D'action
Target of Action
Taccalonolide AJ primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .
Mode of Action
This compound stabilizes tubulin polymerization by covalently binding to β-tubulin D226 . Upon AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In the tubulin-AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .
Biochemical Pathways
Taccalonolides, including AJ, are considered a class of novel microtubule-stabilizing agents .
Pharmacokinetics
The addition of hp-β-cd significantly increases the solubility of aj in aqueous solution .
Result of Action
This compound exhibits high potency antiproliferative activity against cancer cells . This provides the first evidence that this class of microtubule stabilizers can interact directly with tubulin/microtubules .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in aqueous solution can be significantly increased by the addition of HP-β-CD . This suggests that the compound’s action, efficacy, and stability can be enhanced by optimizing its environment.
Orientations Futures
Taccalonolides have demonstrated effectiveness against drug-resistant tumors in cellular and animal models . This prompts the exploration of new taccalonolides with various functionalities through the identification of minor constituents of natural origin and semi-synthesis . The C22–C23 epoxide can significantly increase the antiproliferation potency of taccalonolides due to the covalent link of C22 and the carboxylic group of D226 .
Analyse Biochimique
Biochemical Properties
Taccalonolide AJ plays a significant role in biochemical reactions. It interacts with tubulin, a protein that is a fundamental part of the cell cytoskeleton . This compound enhances the rate and extent of tubulin polymerization . It covalently binds to β-tubulin D226 , which facilitates tubulin polymerization .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism. It covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that AJ-HP-β-CD exhibited superior selectivity and activity toward the cc RCC cell line 786-O vs. normal kidney cells by inducing apoptosis and cell cycle arrest and inhibiting migration and invasion of tumor cells in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. According to acute toxicity testing, the maximum tolerated dose (MTD) of AJ-HP-β-CD was 10.71 mg/kg, which was 20 times greater than that of AJ .
Metabolic Pathways
It is known that this compound can stabilize tubulin polymerization by covalently binding to β-tubulin .
Transport and Distribution
It is known that this compound covalently binds to β-tubulin , which suggests that it may be transported and distributed within cells along with tubulin.
Subcellular Localization
This compound is known to interact with tubulin, a protein that is a fundamental part of the cell cytoskeleton Therefore, it is likely that this compound is localized wherever tubulin is present within the cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taccalonolide AJ is synthesized through a two-step reaction process. Initially, taccalonolide A undergoes hydrolysis to form taccalonolide B. Subsequently, taccalonolide B is subjected to an epoxidation reaction, introducing an epoxy group at positions C22 and C23, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of taccalonolide A from the roots of Tacca plants, followed by the aforementioned synthetic steps. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Taccalonolide AJ primarily undergoes covalent binding reactions with β-tubulin, a protein that forms microtubules. This binding stabilizes the microtubules and prevents their depolymerization .
Common Reagents and Conditions: The epoxidation of taccalonolide B to form this compound typically involves the use of oxidizing agents such as m-chloroperbenzoic acid under controlled temperature and pH conditions .
Major Products: The major product of the epoxidation reaction is this compound, with minor by-products such as taccalonolide AO also being formed .
Comparaison Avec Des Composés Similaires
- Paclitaxel
- Docetaxel
- Cabazitaxel
- Epothilone A
- Epothilone B
Comparison: Taccalonolide AJ is unique among microtubule-stabilizing agents due to its covalent binding mechanism, which differs from the non-covalent binding observed in compounds like paclitaxel and docetaxel . This covalent interaction provides this compound with a distinct advantage in overcoming drug resistance mechanisms commonly encountered with other microtubule-stabilizing agents .
Propriétés
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKYBGRKQMTOQL-MPOFNYKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)



![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)



![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
